
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methyl groups on the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the reaction of 4-chloro-2-fluoroaniline with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazoles with different functional groups.
Applications De Recherche Scientifique
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-fluorophenyl isocyanate
- 4-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2-fluorophenylmethanol
Uniqueness
4-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H11ClFN3 |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
4-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H11ClFN3/c1-6-10(11(14)16(2)15-6)8-4-3-7(12)5-9(8)13/h3-5H,14H2,1-2H3 |
Clé InChI |
QMXRWPSHMXGOQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2=C(C=C(C=C2)Cl)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
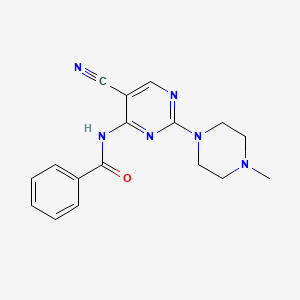
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
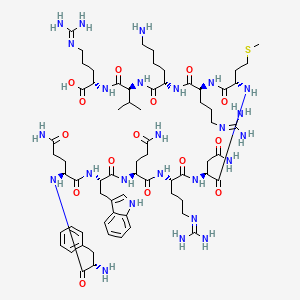
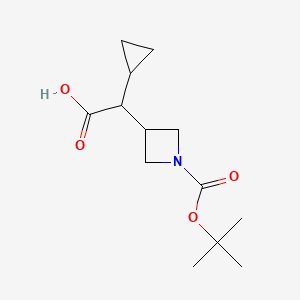
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
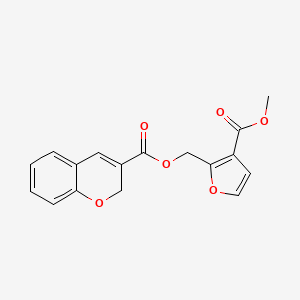
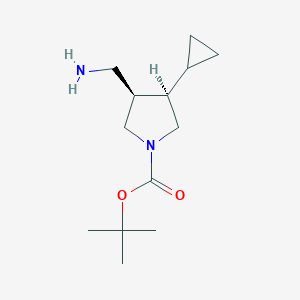
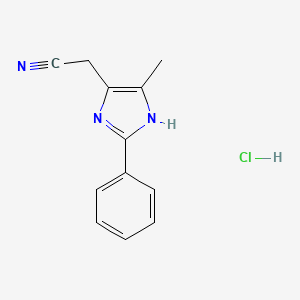
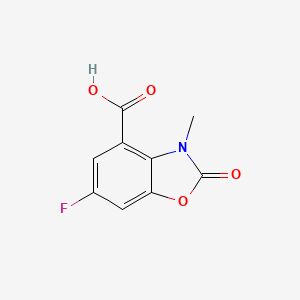
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
